molecular formula C22H22O3S B14111921 Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate

Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate

Cat. No.: B14111921
M. Wt: 366.5 g/mol
InChI Key: BTLUWTPBBDYOKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WYC-209 involves multiple steps, starting from the preparation of key intermediates. The process includes the formation of a retinoid backbone, followed by specific functional group modifications to enhance its binding affinity and selectivity towards retinoic acid receptors . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of WYC-209 follows a similar synthetic route but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, ensuring that the compound maintains its high purity and activity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

WYC-209 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of WYC-209 with modified functional groups. These derivatives are often tested for their biological activity to identify more potent analogs .

Scientific Research Applications

WYC-209 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WYC-209

WYC-209 stands out due to its high efficacy in inducing apoptosis in cancer stem cells and its lower toxicity compared to other retinoids. Its rigid structure limits flexibility, reducing the potential for toxicity development .

Properties

Molecular Formula

C22H22O3S

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 4-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]benzoate

InChI

InChI=1S/C22H22O3S/c1-4-25-21(23)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)22(2,3)13-14-26(20)24/h7-12,15H,4,13-14H2,1-3H3

InChI Key

BTLUWTPBBDYOKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C

Origin of Product

United States

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